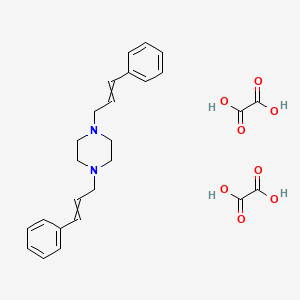
1,4-Bis(3-phenylprop-2-enyl)piperazine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-phenylprop-2-enyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenylprop-2-enyl groups and an oxalic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-phenylprop-2-enyl)piperazine typically involves the reaction of piperazine with 3-phenylprop-2-enyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(3-phenylprop-2-enyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,4-Bis(3-phenylprop-2-enyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3-phenylprop-2-enyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Bis(3-aminopropyl)piperazine
- (Z)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine
Uniqueness
1,4-Bis(3-phenylprop-2-enyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it offers unique reactivity and binding characteristics, making it valuable in specialized research and industrial applications.
Propriétés
Numéro CAS |
88172-17-2 |
|---|---|
Formule moléculaire |
C26H30N2O8 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
1,4-bis(3-phenylprop-2-enyl)piperazine;oxalic acid |
InChI |
InChI=1S/C22H26N2.2C2H2O4/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22;2*3-1(4)2(5)6/h1-14H,15-20H2;2*(H,3,4)(H,5,6) |
Clé InChI |
GEFSWESYZQGDNO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)

![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)
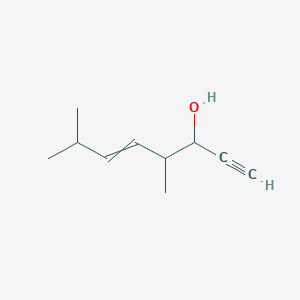
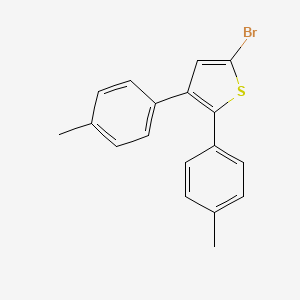
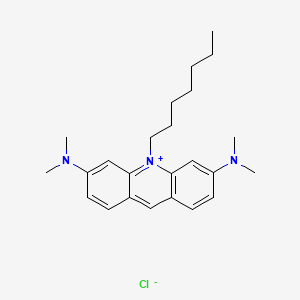

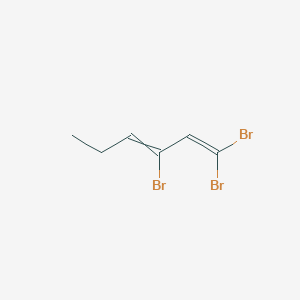
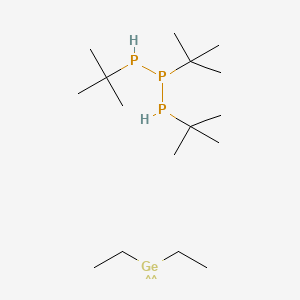

![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
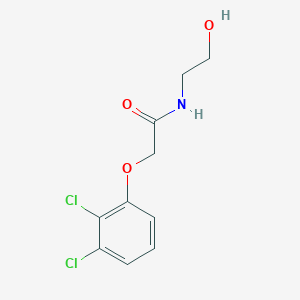
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
